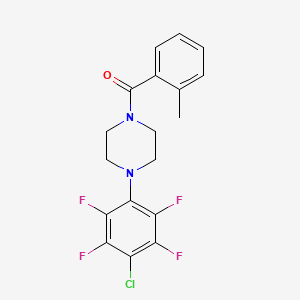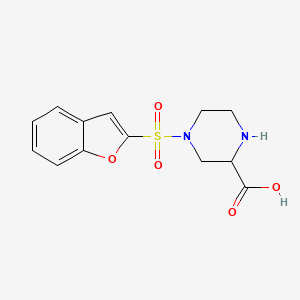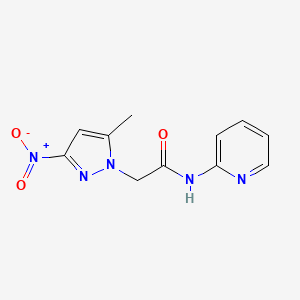![molecular formula C20H29N3O B5314436 N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide](/img/structure/B5314436.png)
N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[1-(2-cyanobenzyl)piperidin-3-yl]ethyl}-2,2-dimethylpropanamide is a chemical compound that is commonly referred to as CTDP-1. This compound is a potent inhibitor of the enzyme cathepsin D, which plays a critical role in the pathogenesis of various diseases. CTDP-1 has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
作用机制
CTDP-1 is a potent inhibitor of the enzyme cathepsin D, which plays a critical role in the pathogenesis of various diseases. Cathepsin D is a lysosomal protease that is involved in the degradation of various proteins, including amyloid-beta. Inhibition of cathepsin D by CTDP-1 leads to the accumulation of amyloid-beta in lysosomes, which results in the reduction of amyloid-beta plaques in Alzheimer's disease. In cancer, inhibition of cathepsin D by CTDP-1 leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects
CTDP-1 has been shown to have several biochemical and physiological effects. In cancer, CTDP-1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease, CTDP-1 has been shown to reduce the accumulation of amyloid-beta plaques. CTDP-1 has also been shown to have anti-inflammatory effects and reduce oxidative stress.
实验室实验的优点和局限性
CTDP-1 has several advantages for lab experiments. It is a potent inhibitor of cathepsin D, which makes it an ideal tool for studying the role of cathepsin D in various diseases. CTDP-1 is also relatively easy to synthesize, which makes it readily available for use in lab experiments. However, CTDP-1 has several limitations for lab experiments. It is toxic at high concentrations, which limits its use in vivo. CTDP-1 also has poor solubility in water, which limits its use in certain types of experiments.
未来方向
There are several future directions for the study of CTDP-1. One potential direction is the development of more potent and selective inhibitors of cathepsin D. Another potential direction is the study of the effects of CTDP-1 on other lysosomal proteases and their potential role in disease pathogenesis. Additionally, the development of CTDP-1 analogs with improved solubility and pharmacokinetic properties may lead to the development of more effective treatments for cancer, Alzheimer's disease, and other neurodegenerative disorders.
合成方法
The synthesis of CTDP-1 involves a multi-step process that starts with the reaction of 2-cyanobenzyl chloride with piperidine to form 1-(2-cyanobenzyl)piperidine. This intermediate is then reacted with 2,2-dimethylpropanoyl chloride to form CTDP-1. The overall yield of this synthesis method is approximately 50%.
科学研究应用
CTDP-1 has been extensively studied for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders. In cancer, CTDP-1 has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. In Alzheimer's disease, CTDP-1 has been shown to reduce the accumulation of amyloid-beta plaques, which are believed to play a critical role in the development of the disease. CTDP-1 has also been studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
属性
IUPAC Name |
N-[2-[1-[(2-cyanophenyl)methyl]piperidin-3-yl]ethyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O/c1-20(2,3)19(24)22-11-10-16-7-6-12-23(14-16)15-18-9-5-4-8-17(18)13-21/h4-5,8-9,16H,6-7,10-12,14-15H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENXZLVZAAOGFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCC1CCCN(C1)CC2=CC=CC=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(sec-butyl)-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5314357.png)
![N-{5-[(cyclopropylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314362.png)
![(3S*,5R*)-1-(3-methoxybenzyl)-5-{[(4-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5314366.png)
![(3R*,3aR*,7aR*)-1-(cyclobutylcarbonyl)-3-(2,3-difluorophenyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5314375.png)
![7-acetyl-N-[(1-ethylcyclobutyl)methyl]-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5314379.png)
![N~1~,N~2~-dimethyl-N~2~-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)glycinamide](/img/structure/B5314403.png)

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5314418.png)

![4-(3-{[3-(propoxymethyl)-1-pyrrolidinyl]carbonyl}benzyl)piperidine hydrochloride](/img/structure/B5314430.png)
![3-(2-fluorophenyl)-5-(methoxyacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5314439.png)
![6-[(2-isopropyl-4-methylpyrimidin-5-yl)carbonyl]-2-phenyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B5314445.png)

